Epimedokoreanin C

methuosis non-apoptotic cell death prenylated flavonoid

Epimedokoreanin C (EKC) is a prenylated flavonoid with the molecular formula C₂₅H₂₆O₈, first isolated from the aerial parts of Epimedium koreanum Nakai alongside its close structural analog Epimedokoreanin B. It has a unique B-ring substitution featuring a 2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran moiety fused at the C-5′ position, distinguishing it from other prenylated flavonoids in the Epimedium genus.

Molecular Formula C25H26O8
Molecular Weight 454.5 g/mol
CAS No. 161068-54-8
Cat. No. B12098304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedokoreanin C
CAS161068-54-8
Molecular FormulaC25H26O8
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC4=C(C(=C3)O)OC(C4O)C(C)(C)O)C
InChIInChI=1S/C25H26O8/c1-11(2)5-6-13-15(26)9-16(27)20-17(28)10-19(32-23(13)20)12-7-14-21(30)24(25(3,4)31)33-22(14)18(29)8-12/h5,7-10,21,24,26-27,29-31H,6H2,1-4H3
InChIKeyJJURQKJUSBAGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epimedokoreanin C (CAS 161068-54-8): Compound Class and Baseline Identity for Research Procurement


Epimedokoreanin C (EKC) is a prenylated flavonoid with the molecular formula C₂₅H₂₆O₈, first isolated from the aerial parts of Epimedium koreanum Nakai alongside its close structural analog Epimedokoreanin B [1]. It has a unique B-ring substitution featuring a 2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran moiety fused at the C-5′ position, distinguishing it from other prenylated flavonoids in the Epimedium genus [1]. The compound has garnered attention for inducing methuosis, a non-apoptotic cell death characterized by massive cytoplasmic vacuolization derived from macropinocytosis, in human lung cancer cells [2].

Why Epimedokoreanin C Cannot Be Substituted by Other Epimedium Prenylated Flavonoids


Generic substitution among Epimedium-derived prenylated flavonoids is not supported by available evidence, because closely related compounds with >75% structural similarity to EKC, co-isolated from the same plant source, showed almost no vacuole-inducing activity [1]. Epimedokoreanin B (EKB), the closest structural analog, induces programmed cell death via endoplasmic reticulum stress-mediated paraptosis rather than methuosis, demonstrating that minor structural variations in the prenyl and B-ring substitution pattern produce divergent cell death mechanisms [2]. The unique geranyl-derived B-ring moiety of EKC has been identified as the indispensable structural feature for methuosis induction, directly linking chemical identity to functional outcome [1].

Quantitative Differentiation Evidence for Epimedokoreanin C (CAS 161068-54-8) Against Closest Analogs


EKC Induces Methuosis, Whereas Epimedokoreanin B Induces ER Stress-Mediated Paraptosis in Lung Cancer Cells

EKC induces a methuosis-like cell death characterized by massive cytoplasmic vacuolization derived from macropinocytosis in NCI-H292 and A549 lung cancer cells [1]. In contrast, Epimedokoreanin B (EKB), the closest structural analog co-isolated from E. koreanum, induces ER stress-mediated paraptosis accompanied by autophagosome accumulation in the same cell lines—a mechanistically distinct form of non-apoptotic cell death [2]. Four compounds co-isolated with EKC and sharing >75% structural similarity showed almost no vacuole-inducing activity [1].

methuosis non-apoptotic cell death prenylated flavonoid

EKC Cytotoxicity IC₅₀ Values in Lung Cancer Cells with Normal Cell Selectivity

EKC inhibited NCI-H292 cell growth with an IC₅₀ of 17.04 μM (48 h) and A549 cell growth with an IC₅₀ of 27.59 μM (48 h) by MTT assay [1]. In the immortalized normal human bronchial epithelial cell line 16HBE, cell viability after 48 h of EKC treatment was almost unaffected, demonstrating selective toxicity toward lung cancer cells over normal bronchial epithelial cells [1]. This cancer-selective cytotoxicity profile provides a quantitative baseline for procurement decisions where selectivity against normal cells is a key parameter.

cytotoxicity IC50 cancer selectivity

EKC Synergizes with Doxorubicin and Etoposide in Lung Cancer Cells

Co-treatment of EKC (6.5 μM) with doxorubicin or etoposide significantly reduced cell growth compared with either agent alone, as judged by decreased cell index (CI) in real-time cell analysis [1]. EKC synergized the effects of both doxorubicin and etoposide, demonstrating effectiveness in sensitizing lung cancer cells to conventional chemotherapeutic agents [1]. This synergy is mechanistically rationalized by EKC's non-apoptotic mechanism, which operates independently of the apoptotic pathways targeted by doxorubicin and etoposide, thereby avoiding competitive binding site interactions [2].

chemotherapy synergy doxorubicin etoposide combination therapy

EKC Activity Is Insensitive to Apoptosis Inhibitor z-VAD-fmk, Confirming Non-Apoptotic Mechanism

The apoptosis inhibitor z-VAD-fmk did not attenuate EKC-mediated inhibition of lung cancer cell proliferation, confirming that EKC's anticancer effect is independent of the apoptotic pathway [1]. This is in direct contrast to many known prenylated flavonoids that exert anticancer activity through apoptosis induction. The patent further discloses that because EKC does not affect apoptosis-related targets or pathways, it will not compete for binding sites with apoptosis inducers, supporting rational combination therapy with reduced therapeutic toxicity from apoptosis-inducing drugs [1].

apoptosis inhibitor z-VAD-fmk non-apoptotic mechanism of action

EKC Induces Rapid and Reversible Cytoplasmic Vacuolization Across Multiple Cancer Cell Lines

EKC caused a quick and striking accumulation of numerous phase-lucent cytoplasmic vacuoles within 12 h in both A549 and NCI-H292 cells, with effects persisting for 24 h and beyond [1]. This vacuolization was reversible upon compound washout within 12 h [1]. The effect extended to three additional cancer cell lines—Calu-1 (lung), HepG2 (liver), and PANC-1 (pancreatic)—indicating broad applicability [1]. Normal bronchial epithelial cells (16HBE and Beas2B) were relatively resistant to vacuolization [1].

cytoplasmic vacuolization macropinocytosis cancer cell lines phenotypic screening

High-Impact Application Scenarios for Epimedokoreanin C (CAS 161068-54-8) Based on Quantitative Evidence


Tool Compound for Methuosis Pathway Studies in Apoptosis-Resistant Cancer Models

EKC serves as a structurally defined, natural product-derived methuosis inducer for elucidating Rac1/Arf6 signaling in non-apoptotic cell death. Its confirmed insensitivity to the pan-caspase inhibitor z-VAD-fmk [1] and its inactivity in four >75% structurally similar co-isolated flavonoids [2] make it a specific probe for methuosis pathway interrogation in apoptosis-refractory lung, liver, and pancreatic cancer cell lines.

Combination Chemotherapy Sensitization Screens with Standard-of-Care Agents

The demonstrated synergy between EKC and both doxorubicin and etoposide in NCI-H292 and A549 cells [1] supports its use in combination screening libraries targeting chemoresistant NSCLC. Because EKC operates via a non-apoptotic mechanism that does not compete with apoptosis-inducing agents, it is uniquely suited for rational combination designs aiming to overcome apoptosis-based drug resistance [2].

Phenotypic Screening for Macropinocytosis Modulators Using Rapid Vacuolization Readout

EKC induces visually detectable cytoplasmic vacuolization within 12 h across multiple cancer cell lines (Calu-1, HepG2, PANC-1, NCI-H292, A549) while sparing normal bronchial epithelial cells 16HBE and Beas2B [1]. This rapid, reversible phenotype provides a robust, high-content screening-compatible readout for identifying modulators of macropinocytosis and endosomal trafficking.

Structure-Activity Relationship (SAR) Studies of Prenylated Flavonoid B-Ring Modifications

The unique B-ring geranyl-derived substitution pattern of EKC—absent in Epimedokoreanin B and other co-isolated prenylated flavonoids—has been identified as the critical structural determinant for methuosis induction [1]. EKC is therefore an essential reference standard for SAR campaigns exploring the impact of prenyl chain architecture on non-apoptotic cell death mechanisms in the flavonoid chemical space.

Quote Request

Request a Quote for Epimedokoreanin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.